N-(2-(4-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)-2-oxoethyl)benzamide
Description
The compound N-(2-(4-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)-2-oxoethyl)benzamide features a benzamide group linked via a 2-oxoethyl chain to a piperazine ring substituted with a 2-methyl-6-(trifluoromethyl)pyrimidin-4-yl moiety.
Properties
IUPAC Name |
N-[2-[4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]-2-oxoethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F3N5O2/c1-13-24-15(19(20,21)22)11-16(25-13)26-7-9-27(10-8-26)17(28)12-23-18(29)14-5-3-2-4-6-14/h2-6,11H,7-10,12H2,1H3,(H,23,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASHLCZHACPNWRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)CNC(=O)C3=CC=CC=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F3N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)-2-oxoethyl)benzamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the pyrimidine ring: The pyrimidine ring is synthesized by reacting appropriate starting materials, such as 2-methyl-4,6-dichloropyrimidine, with trifluoromethylating agents under controlled conditions.
Introduction of the piperazine moiety: The synthesized pyrimidine derivative is then reacted with piperazine to introduce the piperazine moiety. This reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF).
Attachment of the benzamide group: The final step involves the reaction of the intermediate compound with benzoyl chloride to form the benzamide group. This reaction is typically performed in the presence of a base, such as triethylamine, and a solvent, like dichloromethane.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, and the processes are scaled up using industrial reactors and equipment. The use of automated systems and continuous flow reactors can enhance the efficiency and reproducibility of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(2-(4-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)-2-oxoethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups in the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically performed in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually carried out in solvents like ethanol or tetrahydrofuran (THF).
Substitution: Nucleophiles such as amines, thiols, or halides; reactions are performed in solvents like DMF or dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
N-(2-(4-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)-2-oxoethyl)benzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and antiviral properties.
Medicine: Explored for its potential therapeutic applications, including anticancer, anti-inflammatory, and neuroprotective effects.
Industry: Utilized in the development of agrochemicals, pharmaceuticals, and other industrial products.
Mechanism of Action
The mechanism of action of N-(2-(4-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)-2-oxoethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes, such as protein kinases, by binding to their active sites. This inhibition can disrupt various cellular processes, leading to the observed biological effects. The exact molecular targets and pathways involved may vary depending on the specific application and context.
Comparison with Similar Compounds
Core Structural Similarities and Variations
The compound shares structural motifs with several analogs documented in the literature, particularly in and :
Key Observations :
- Piperazine vs. Piperidine : The target compound’s piperazine ring (two nitrogen atoms) may confer greater conformational flexibility and basicity compared to piperidine-based analogs (e.g., CAS 1775544-48-3) .
- Trifluoromethylpyrimidine : This group is conserved across analogs, likely enhancing metabolic stability and binding affinity through hydrophobic and electronic effects .
Physicochemical Properties
Data from and highlight trends in melting points (MP) and molecular weights (MW):
Analysis :
- Higher molecular weights (e.g., 8b at 530 g/mol) correlate with increased complexity (halogenated aryl groups).
- Elevated melting points (e.g., 8c at 263–266°C) suggest strong crystalline packing, possibly due to polar substituents like difluorobenzoyl .
- The target compound’s lack of bulky substituents on the benzamide may improve solubility compared to analogs with methyl or methoxy groups (e.g., 8d in ) .
Biological Activity
N-(2-(4-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)-2-oxoethyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological properties, synthesis, and relevant research findings.
Chemical Structure and Synthesis
The compound features a complex structure characterized by a pyrimidine ring, a piperazine moiety, and a benzamide functional group. Its molecular formula is , with a molecular weight of approximately 395.4 g/mol. The synthesis typically involves multi-step reactions starting from readily available precursors, including trifluoromethylated pyrimidines and piperazine derivatives.
Anticancer Activity
Recent studies have highlighted the anticancer potential of similar trifluoromethyl pyrimidine derivatives. For instance, a study synthesized several trifluoromethyl pyrimidine derivatives, including amides, which exhibited notable anticancer activities against various cancer cell lines such as PC3 (prostate cancer), K562 (chronic myeloid leukemia), HeLa (cervical cancer), and A549 (lung cancer) at concentrations of 5 µg/ml. These activities were found to be lower than those of established chemotherapeutic agents like doxorubicin but still promising for further development .
Antifungal and Insecticidal Properties
In addition to anticancer effects, some derivatives of the compound have shown antifungal and insecticidal activities. The synthesized compounds demonstrated effectiveness in inhibiting fungal growth and pest populations, indicating a broader spectrum of biological activity .
The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed that the presence of the trifluoromethyl group enhances lipophilicity and bioavailability, facilitating interaction with biological targets such as enzymes or receptors involved in cancer progression or fungal growth.
Case Studies
- Study on Antitumor Effects : In a clinical setting, patients treated with related benzamide compounds exhibited prolonged survival rates, suggesting that modifications in the benzamide structure could enhance therapeutic efficacy against tumors .
- Inhibition of Kinases : Research has shown that certain benzamide derivatives can inhibit kinase activity in cancer cells, leading to reduced cell proliferation. This suggests that this compound may also possess similar properties .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
